molecular formula C23H20N2O3S2 B3128949 N,N'-bis[3-(benzyloxy)-2-thienyl]urea CAS No. 339009-55-1

N,N'-bis[3-(benzyloxy)-2-thienyl]urea

Cat. No.: B3128949
CAS No.: 339009-55-1
M. Wt: 436.6 g/mol
InChI Key: XCWDAZICWAVSKM-UHFFFAOYSA-N
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Description

N,N’-bis[3-(benzyloxy)-2-thienyl]urea is an organic compound that features a urea core substituted with two 3-(benzyloxy)-2-thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[3-(benzyloxy)-2-thienyl]urea typically involves the reaction of 3-(benzyloxy)-2-thiophenecarboxylic acid with a suitable urea derivative under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N,N’-bis[3-(benzyloxy)-2-thienyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[3-(benzyloxy)-2-thienyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

N,N’-bis[3-(benzyloxy)-2-thienyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential applications in the development of new therapeutic agents. The compound’s ability to interact with various biological pathways makes it a candidate for further pharmacological studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N,N’-bis[3-(benzyloxy)-2-thienyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis[3-(benzyloxy)-2-thienyl]thiourea: Similar structure but with a thiourea core instead of a urea core. Exhibits different reactivity and biological properties.

    3-(benzyloxy)-2-thiophenecarboxamide: Contains a carboxamide group instead of a urea group. Used in similar applications but with distinct chemical behavior.

    N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide: A pyrazole derivative with benzyloxy substitution.

Uniqueness

N,N’-bis[3-(benzyloxy)-2-thienyl]urea stands out due to its unique combination of a urea core and benzyloxy-thiophene substituents This structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

1,3-bis(3-phenylmethoxythiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-23(24-21-19(11-13-29-21)27-15-17-7-3-1-4-8-17)25-22-20(12-14-30-22)28-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWDAZICWAVSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NC3=C(C=CS3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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